molecular formula C15H22ClNO3 B4015964 1-methyl-3-piperidinyl (4-methoxyphenyl)acetate hydrochloride

1-methyl-3-piperidinyl (4-methoxyphenyl)acetate hydrochloride

Cat. No. B4015964
M. Wt: 299.79 g/mol
InChI Key: MEBVPZNXXJBFPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-methyl-3-piperidinyl (4-methoxyphenyl)acetate hydrochloride involves multiple steps, including acetylation, methylation, and the formation of hydrochloride salts. For instance, the synthesis of related compounds has been demonstrated through processes involving initial stepwise reactions leading to the formation of the desired molecular structure, followed by specific modifications to introduce various functional groups (Matarrese et al., 2000; Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-methyl-3-piperidinyl (4-methoxyphenyl)acetate hydrochloride has been analyzed using X-ray diffraction and spectroscopic methods. These analyses reveal the presence of hydrogen bonding and π-interactions, which significantly influence the compounds' stability and reactivity (Khan et al., 2013; Yang et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 1-methyl-3-piperidinyl (4-methoxyphenyl)acetate hydrochloride analogs includes their participation in various reactions, such as hydrolysis, where the kinetics and mechanism depend on factors like pH and temperature. These studies offer insights into the compounds' stability under different conditions (Muszalska, 2004).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystallography reports provide detailed insights into the arrangement of molecules in the solid state, highlighting the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are defined by the compound's functional groups. For example, analyses of related compounds have shown how the presence of methoxy and piperidinyl groups influences reactivity, highlighting the importance of these groups in determining the compound's overall chemical behavior (Harini et al., 2014).

properties

IUPAC Name

(1-methylpiperidin-3-yl) 2-(4-methoxyphenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-16-9-3-4-14(11-16)19-15(17)10-12-5-7-13(18-2)8-6-12;/h5-8,14H,3-4,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBVPZNXXJBFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OC(=O)CC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpiperidin-3-yl) 2-(4-methoxyphenyl)acetate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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